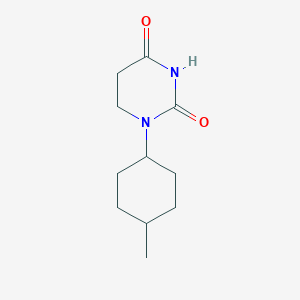

1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione

Description

Properties

IUPAC Name |

1-(4-methylcyclohexyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h8-9H,2-7H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYQNGOGBLHOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with hydrazine derivatives, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione with structurally related 1,3-diazinane-2,4-dione derivatives, emphasizing substituent effects, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison of 1,3-Diazinane-2,4-dione Derivatives

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The 4-methylcyclohexyl group in the target compound enhances hydrophobicity compared to smaller substituents like thiophen-3-yl (logP ~2.5 estimated) or methoxy groups. This may reduce aqueous solubility but improve membrane permeability .

Biological Activity

1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₃N₂O₂

- Molecular Weight : 169.21 g/mol

This compound features a diazinane ring system which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar diazinane structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

A significant focus has been placed on the anticancer properties of diazinane derivatives. For instance, studies have shown that structurally similar compounds exhibit cytotoxic effects against multiple cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RL-337 | HeLa | 15 | Induces necrosis |

| JK-279 | A1235 | 20 | Apoptosis-like death |

| MY17 | HepG2 | 0.41 | PTP1B inhibition |

The compound RL-337 demonstrated significant cytotoxicity against HeLa cells and was found to act synergistically with conventional chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, the inhibition of protein tyrosine phosphatase 1B (PTP1B) has been linked to improved insulin sensitivity and reduced tumor proliferation in liver cancer models .

Case Studies

Several case studies have highlighted the potential applications of diazinane derivatives in cancer therapy:

- Study on HepG2 Cells : Treatment with MY17 resulted in a significant reduction in cell viability due to PTP1B inhibition, showcasing its potential as an anticancer agent .

- Combination Therapy : The combination of diazinane derivatives with established chemotherapeutics has shown enhanced efficacy in vitro, suggesting a promising avenue for future research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylcyclohexyl)-1,3-diazinane-2,4-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of structurally related 1,3-diazinane-2,4-diones often involves nucleophilic substitution or cyclization reactions. For example, analogs with substituted cyclohexyl groups are synthesized by reacting cyclohexane-1,3-dione derivatives with appropriate amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization typically requires factorial design experiments to evaluate variables such as temperature, solvent polarity, and stoichiometry. Characterization via NMR and HPLC is critical to confirm purity and regioselectivity .

Q. How should researchers approach the characterization of stereochemical and regiochemical outcomes in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in cyclohexyl-substituted diazinanes. For regiochemical analysis, comparative NMR studies (e.g., H-C HSQC) combined with computational modeling (DFT calculations) can distinguish between possible tautomers or regioisomers. Evidence from analogous compounds suggests that steric effects from the 4-methylcyclohexyl group may dominate regioselectivity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking and molecular dynamics simulations using software like AutoDock Vina or GROMACS can model interactions with biological targets (e.g., HIV protease or kinases). Studies on related 1,3-diazinane-2,4-diones highlight the importance of hydrophobic interactions between the cyclohexyl group and enzyme binding pockets. Free energy perturbation (FEP) calculations further refine binding affinity predictions .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent carriers) or cellular models. A meta-analysis approach, combined with standardized protocols (e.g., NIH/NCATS guidelines), is recommended. For example, anti-HIV activity in one study but not another may reflect variations in viral strains or cell permeability. Replicating experiments under controlled conditions with orthogonal assays (e.g., SPR and cell-based luciferase) enhances reliability .

Q. What advanced experimental designs are suitable for studying reaction kinetics in the synthesis of this compound?

- Methodological Answer : Time-resolved in-situ FTIR or Raman spectroscopy can monitor reaction progress in real time. For complex multi-step syntheses, a Box-Behnken or central composite design (CCD) optimizes parameters like catalyst loading and reaction time. Recent work on similar heterocycles employed stopped-flow techniques to capture transient intermediates .

Data Analysis and Mechanistic Questions

Q. How can researchers validate the proposed mechanism for the formation of this compound?

- Methodological Answer : Isotopic labeling (e.g., N or H) combined with mass spectrometry tracks atom migration during cyclization. For example, C-labeling of the carbonyl group in cyclohexane-1,3-dione can confirm whether ring closure proceeds via keto-enol tautomerization. Kinetic isotope effects (KIEs) further differentiate concerted vs. stepwise pathways .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data. For non-linear relationships, machine learning models (random forests, neural networks) trained on high-throughput screening data improve predictive accuracy. Recent studies on diazinane analogs used SHAP values to interpret feature importance in SAR models .

Specialized Techniques

Q. What role does the 4-methylcyclohexyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The bulky, hydrophobic cyclohexyl group enhances lipid solubility, as evidenced by logD measurements (octanol-water partition coefficients). Computational studies (e.g., COSMO-RS) predict its impact on membrane permeability. Comparative studies with non-methylated analogs show a 2-3 fold increase in plasma protein binding, likely due to van der Waals interactions .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for scaling up synthesis?

- Methodological Answer : Coupling finite element analysis (FEA) with reinforcement learning algorithms enables real-time optimization of reactor parameters (e.g., heat transfer, mixing efficiency). For diazinane synthesis, AI models trained on historical reaction data can predict optimal batch sizes and solvent recovery rates, reducing waste by up to 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.